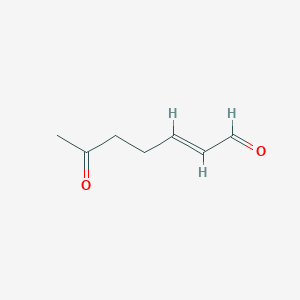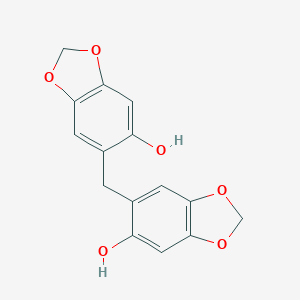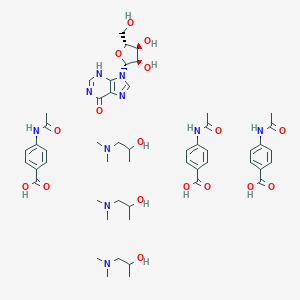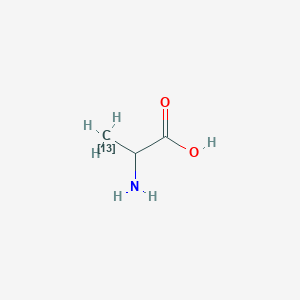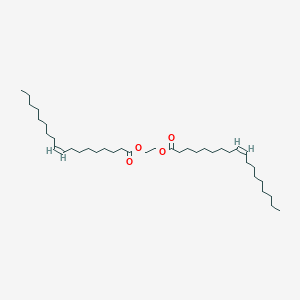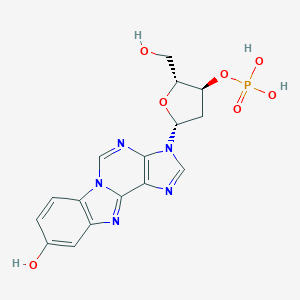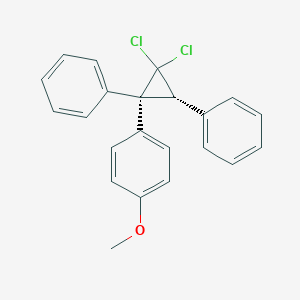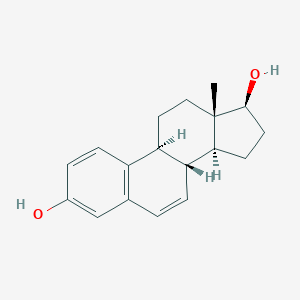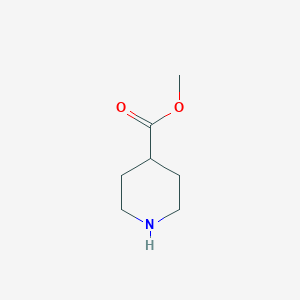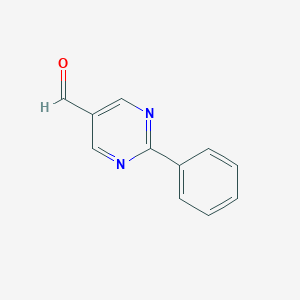
2-苯基嘧啶-5-甲醛
描述
2-Phenylpyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The phenyl group attached to the second carbon of the pyrimidine ring and the aldehyde group at the fifth position are key functional groups that influence the reactivity and properties of the molecule.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using various analytical techniques such as NMR and X-ray crystallography. For example, novel pyrazole-4-carbaldehydes were structurally confirmed by elemental analysis, 1H-NMR, and 13C-NMR, and the structure of an intermediate was investigated by X-ray crystallography . The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Kabachnik–Fields reaction is an example of a three-component condensation reaction involving a pyrimidine derivative to synthesize α-aminophosphonates . Additionally, pyrimidine derivatives can participate in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole-1-carbaldehyde derivative provided insights into its stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The hydrogen-bonded framework in certain pyrimidine derivatives also contributes to their solid-state properties .
科学研究应用
Expanded Porphyrins Synthesis
4,6-二氯-2-苯基嘧啶-5-甲醛与吡咯的缩合反应用于合成扩展卟啉,如[26]六咪啉及其衍生物。这些化合物在材料科学和催化等各个领域具有潜在应用(Maes, Vanderhaeghen, & Dehaen, 2005)。
VEGFR-2 抑制剂
从2-苯基嘧啶-5-甲醛衍生的4-氨基嘧啶-5-甲醛肟已被确认为有效的VEGFR-2抑制剂。这些化合物在癌症研究和治疗中具有重要意义(Huang et al., 2011)。
不对称自催化
2-芳基嘧啶-5-甲醛是Soai的不对称自催化的底物。它们的合成涉及与芳基硼酸的脱硫交叉偶联,突显了它们在立体化学和不对称合成中的重要性(Maltsev et al., 2014)。
热力学性质
对类似于2-苯基嘧啶-5-甲醛的5(硝基苯基)呋喃-2-甲醛异构体的研究提供了有关它们热力学性质的见解。这些信息对于优化合成和应用过程至关重要(Dibrivnyi et al., 2015)。
氧代嘧啶-5-甲醛的合成
通过各种化学反应制备的氧代嘧啶-5-甲醛及其衍生物显示出作为抗肿瘤药物合成前体的潜力。这突显了它们在制药化学中的潜力(Erkin & Krutikov, 2004)。
对映体过量放大
使用2-甲基嘧啶-5-甲醛的不对称自催化可以实现对映体过量的显著放大,展示了其在创造对映纯物质中的重要性,这是药物合成和手性化学中的关键方面(Shibata et al., 1997)。
属性
IUPAC Name |
2-phenylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGLFSBJLERMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356162 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-carbaldehyde | |
CAS RN |
130161-46-5 | |
| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

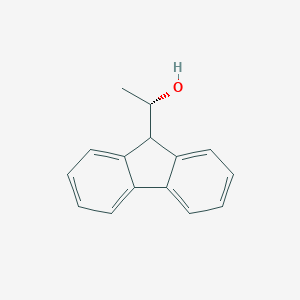
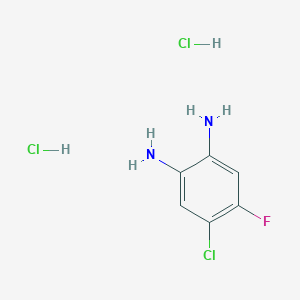
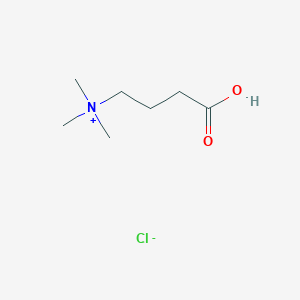
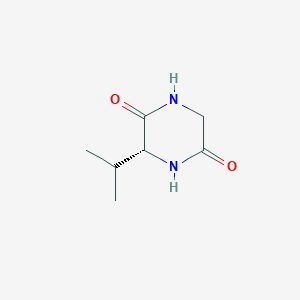
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
